(5S)-1,4-Oxazepane-5-carboxylic acid
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Overview
Description
(5S)-1,4-Oxazepane-5-carboxylic acid is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-1,4-oxazepane-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amino alcohols with carboxylic acids under acidic or basic conditions to form the oxazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (5S)-1,4-Oxazepane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazepane compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane ketones, while reduction can produce oxazepane alcohols.
Scientific Research Applications
(5S)-1,4-Oxazepane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which (5S)-1,4-oxazepane-5-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
1,4-Oxazepane: A similar compound lacking the carboxylic acid group.
1,4-Diazepane: Contains two nitrogen atoms in the ring instead of one oxygen and one nitrogen.
1,4-Thiazepane: Features a sulfur atom in place of the oxygen atom.
Uniqueness: (5S)-1,4-Oxazepane-5-carboxylic acid is unique due to the presence of both oxygen and nitrogen in the ring, along with the carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(5S)-1,4-oxazepane-5-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-1-3-10-4-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
SYAZJTXQJYCQPS-YFKPBYRVSA-N |
Isomeric SMILES |
C1COCCN[C@@H]1C(=O)O |
Canonical SMILES |
C1COCCNC1C(=O)O |
Origin of Product |
United States |
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